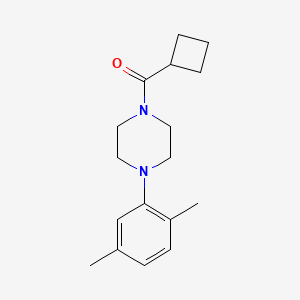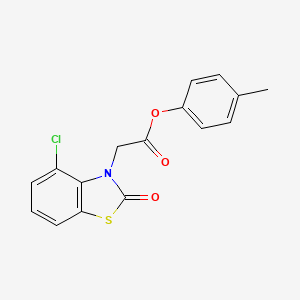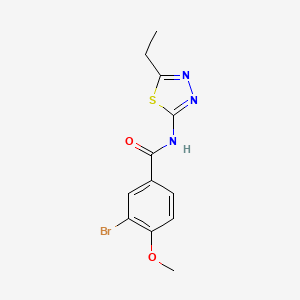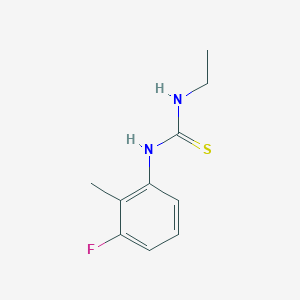![molecular formula C18H17ClN2O2 B5761162 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide, also known as CPAPA, is a synthetic compound that belongs to the class of acrylamides. CPAPA has been extensively studied for its potential applications in scientific research, particularly in the field of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to reduce pain and fever in animal models, indicating its potential as an analgesic and antipyretic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has several advantages as a research tool, including its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases. However, 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide also has several limitations, including its complex synthesis method and limited availability. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide, including the development of novel drugs based on its structure and mechanism of action. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide may also have applications in the field of cancer research, as it has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide and its potential as a therapeutic agent.
Métodos De Síntesis
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide can be synthesized through a multi-step process, which involves the reaction of 4-chlorobenzaldehyde with propionyl chloride to form 4-chlorobenzoylpropionyl chloride. This intermediate is then reacted with 4-aminophenylacetic acid to form the corresponding amide, which is subsequently dehydrated to obtain 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicine and pharmacology. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. 3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to inhibit the activity of certain enzymes, which may have implications for the development of novel drugs.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(propanoylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-17(22)20-15-8-10-16(11-9-15)21-18(23)12-5-13-3-6-14(19)7-4-13/h3-12H,2H2,1H3,(H,20,22)(H,21,23)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKFGDYZKZTOKH-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[4-(propanoylamino)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)


![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)



![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)
